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Compound of Interest

Compound Name: Disulfo-ICG-DBCO disodium

Cat. No.: B15555130

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern biological research

and therapeutic development. This application note provides a detailed protocol for the

fluorescent labeling of azide-modified proteins using Disulfo-ICG-DBCO. This method utilizes

the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free

"click chemistry."[1][2] The reaction is bioorthogonal, meaning it proceeds with high efficiency

and specificity within a biological system without interfering with native biochemical processes.

[1][3][4]

Disulfo-ICG is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for deep-

tissue imaging applications. The dibenzocyclooctyne (DBCO) group is a strained alkyne that

reacts specifically with the azide group on the modified protein to form a stable triazole linkage.

[1][4] This protocol is designed to be a comprehensive guide for researchers, providing a step-

by-step methodology, recommendations for optimization, and methods for characterizing the

final labeled protein.
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The labeling reaction is based on the SPAAC mechanism, where the strained ring of the DBCO

moiety readily reacts with an azide-functionalized protein. This reaction does not require a

cytotoxic copper catalyst, making it suitable for applications involving live cells or sensitive

protein samples.[1][3] The DBCO group's high reactivity with azides ensures efficient labeling

under mild, physiological conditions.[3]

Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling an azide-

modified protein with Disulfo-ICG-DBCO.

Materials Required

Azide-modified protein

Disulfo-ICG-DBCO

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or another amine-free and,

critically, azide-free buffer.[5][6]

Purification System: Spin desalting columns, dialysis cassettes, or High-Performance Liquid

Chromatography (HPLC) system.[5][7]

UV-Vis Spectrophotometer

Protocol 1: Labeling of Azide-Modified Protein with Disulfo-ICG-DBCO

This protocol outlines the direct conjugation of an azide-containing protein with the DBCO-

functionalized dye.

1. Preparation of Reagents:

Azide-Modified Protein: Prepare the azide-modified protein in the chosen azide-free reaction
buffer at a concentration of 1-10 mg/mL.[3] If the buffer contains sodium azide as a
preservative, it must be removed by dialysis or buffer exchange prior to the reaction.[6]
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Disulfo-ICG-DBCO Stock Solution: Prepare a 10 mM stock solution of Disulfo-ICG-DBCO in
anhydrous DMSO or DMF.[8] This solution should be prepared fresh before use.

2. Labeling Reaction:

To the azide-modified protein solution, add the desired molar excess of the Disulfo-ICG-
DBCO stock solution. A 2-4 fold molar excess of the DBCO reagent over the protein is a
good starting point.[3][8] For specific applications like antibody-small molecule conjugations,
a higher starting molar excess of up to 7.5-fold may be beneficial.[7][8]
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture
is below 20% to prevent protein denaturation.[3][8]
Gently mix the reaction solution.

3. Incubation:

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8] The
optimal reaction time may need to be determined empirically for each specific protein.
Longer incubation times may improve labeling efficiency.[9]

4. Purification of the Labeled Protein:

Following incubation, it is crucial to remove the unreacted Disulfo-ICG-DBCO. This can be
achieved using one of the following methods:
Spin Desalting Columns: An effective method for rapid removal of excess reagent with high
protein recovery (typically >85%).[5][7]
Dialysis: A suitable method for larger sample volumes.
HPLC: Techniques such as size-exclusion, ion-exchange, or reverse-phase HPLC can be
used for high-resolution purification.[5][10]

5. Characterization of the Labeled Protein:

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per
protein molecule, can be determined using UV-Vis spectroscopy.[10] This is achieved by
measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and the
absorbance maximum of the ICG dye (around 780 nm). The DBCO group also has a
characteristic absorbance around 309 nm, which can be used to monitor the reaction's
progress.[3][10]
SDS-PAGE Analysis: The formation of the conjugate can be visualized by SDS-PAGE, where
the labeled protein should exhibit a higher molecular weight band compared to the unlabeled
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protein.[3]

Data Presentation
The following table summarizes the key quantitative parameters for the labeling protocol.

These values may require optimization for specific proteins and experimental goals.

Parameter Recommended Range Notes

Protein Concentration 1 - 10 mg/mL
Higher concentrations can

improve reaction efficiency.

Molar Excess of Disulfo-ICG-

DBCO
2 - 10 fold

The optimal ratio should be

determined empirically.

Reaction Buffer PBS, pH 7.2 - 7.4 Must be free of sodium azide.

Organic Solvent Concentration < 20% (v/v) To avoid protein denaturation.

Incubation Time
2 - 12 hours at RT or overnight

at 4°C

Longer incubation can lead to

higher labeling efficiency.

Incubation Temperature 4°C to 37°C

Reactions are generally more

efficient at higher

temperatures.

Expected Protein Recovery

(Post-Purification)
> 85%

Dependent on the purification

method used.

Visualizations
Diagram 1: Experimental Workflow for Labeling Azide-Modified Proteins
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Caption: Workflow for labeling azide-modified proteins with Disulfo-ICG-DBCO.

Diagram 2: Signaling Pathway of the SPAAC Reaction
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Caption: The SPAAC reaction between an azide-modified protein and DBCO dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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